molecular formula C11H15F2N B13223764 Butyl[(3,4-difluorophenyl)methyl]amine

Butyl[(3,4-difluorophenyl)methyl]amine

Katalognummer: B13223764
Molekulargewicht: 199.24 g/mol
InChI-Schlüssel: VHHYOIGQBOCSDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl[(3,4-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N. It consists of a butyl group attached to a benzylamine structure, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3,4-difluorophenyl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification, such as distillation or recrystallization, to ensure the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl[(3,4-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Butyl[(3,4-difluorophenyl)methyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Butyl[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl[(3,4-difluorophenyl)methyl]amine is unique due to the presence of both the butyl group and the 3,4-difluorophenyl group. This combination imparts specific chemical and physical properties, such as increased lipophilicity and potential biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C11H15F2N

Molekulargewicht

199.24 g/mol

IUPAC-Name

N-[(3,4-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI-Schlüssel

VHHYOIGQBOCSDX-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC1=CC(=C(C=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.